[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid is a chemical compound with the molecular formula C11H8BrNO2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of [2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid are as follows :
These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The broad application of similar compounds in suzuki–miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .
Biochemical Analysis
Biochemical Properties
[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an antioxidant. The compound’s bromophenyl group allows it to form stable interactions with biomolecules, enhancing its biochemical efficacy .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of antioxidant activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress. At higher doses, it can cause toxic effects, including liver damage and altered metabolic function. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification. The compound can also influence metabolic flux, altering the levels of various metabolites in the cell. These interactions underscore its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and mitochondria, where it can interact with key enzymes and proteins. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid typically involves the condensation of 2-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazoneThe reaction conditions often involve the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and carboxylation steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding phenylthiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3), sodium thiolate (NaSR), or alkoxides (RO^-).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylthiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used .
Scientific Research Applications
[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenylacetic acid
- 2-Bromobenzoic acid
- 3-Bromophenylacetic acid
Uniqueness
Compared to similar compounds, [2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c12-9-4-2-1-3-8(9)11-13-7(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHVQRALNUQHBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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